molecular formula C10H14N8S4 B13142322 1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine

1,1'-(4,4'-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine

Cat. No.: B13142322
M. Wt: 374.5 g/mol
InChI Key: UDPYMFXUBRDIAY-UHFFFAOYSA-N
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Description

1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is a synthetic compound known for its unique chemical structure and properties. It is also referred to as Famotidine Related Compound E, an impurity of famotidine, which is a histamine H2 receptor antagonist drug used to inhibit gastric acid secretion in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves the reaction of thiazole derivatives with guanidine under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to facilitate the reaction. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may result in the formation of disulfide-linked dimers, while reduction reactions may yield thiol-containing monomers .

Scientific Research Applications

1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form disulfide bonds, which can modulate the activity of target proteins. This interaction can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(4,4’-(Disulfanediylbis(methylene))bis(thiazole-4,2-diyl))diguanidine is unique due to its specific structure, which includes disulfide bonds and thiazole rings. This structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C10H14N8S4

Molecular Weight

374.5 g/mol

IUPAC Name

2-[4-[[2-(diaminomethylideneamino)-1-methylidene-1,3-thiazol-4-yl]disulfanyl]-1-methylidene-1,3-thiazol-2-yl]guanidine

InChI

InChI=1S/C10H14N8S4/c1-21-3-5(15-9(21)17-7(11)12)19-20-6-4-22(2)10(16-6)18-8(13)14/h3-4H,1-2H2,(H4,11,12,15,17)(H4,13,14,16,18)

InChI Key

UDPYMFXUBRDIAY-UHFFFAOYSA-N

Canonical SMILES

C=S1C=C(N=C1N=C(N)N)SSC2=CS(=C)C(=N2)N=C(N)N

Origin of Product

United States

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